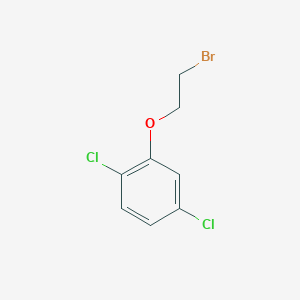
2-(2-Bromoethoxy)-1,4-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethoxy)-1,4-dichlorobenzene is an organic compound characterized by the presence of a bromoethoxy group attached to a dichlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)-1,4-dichlorobenzene typically involves the Williamson Ether Synthesis. This method entails the reaction of 1,4-dichlorobenzene with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where
Activité Biologique
2-(2-Bromoethoxy)-1,4-dichlorobenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science. Its structural characteristics suggest potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H10BrCl2O
- Molecular Weight : 305.00 g/mol
The presence of bromine and chlorine substituents on the benzene ring contributes to the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDK2 disrupts cell cycle progression and may lead to apoptosis in cancer cells.
| Target Enzyme | Effect | Reference |
|---|---|---|
| CDK2 | Inhibition leads to disrupted cell cycle | |
| Other Kinases | Potential interactions not fully characterized |
Antimicrobial Activity
Research indicates that halogenated compounds like this compound exhibit antimicrobial properties against various pathogens. Laboratory studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .
Cytotoxic Effects
In vitro studies have highlighted the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound has shown significant antiproliferative activity, suggesting potential therapeutic applications in oncology .
Table 2: Cytotoxicity Data
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory assessed the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, demonstrating its potential as an antibacterial agent .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, the effects of this compound were evaluated on human cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential use in cancer treatment strategies.
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Studies have indicated that prolonged exposure may result in adverse effects on liver function and potential carcinogenicity in animal models. However, these effects are species-specific and may not directly translate to human risk assessments .
Propriétés
IUPAC Name |
2-(2-bromoethoxy)-1,4-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOWYGCPBNNSHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407050 |
Source


|
| Record name | 2-(2-Bromoethoxy)-1,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85262-50-6 |
Source


|
| Record name | 2-(2-Bromoethoxy)-1,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














